molecular formula C12H9N3O2S B11093148 (6Z)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11093148
M. Wt: 259.29 g/mol
InChI Key: ODIISHAPSHNKIB-POHAHGRESA-N
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Description

(6Z)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a heterocyclic compound that features a thiazole and triazole ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves the condensation of 4-methoxybenzaldehyde with a thiazole-triazole precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine or triazolidine derivatives.

    Substitution: The methoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted benzylidene derivatives.

Scientific Research Applications

(6Z)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. As an anticancer agent, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-(4-hydroxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
  • (6Z)-6-(4-chlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
  • (6Z)-6-(4-nitrobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Uniqueness

What sets (6Z)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one apart from similar compounds is the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance its solubility in organic solvents and may also affect its biological activity, making it a compound of particular interest in medicinal chemistry.

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

(6Z)-6-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C12H9N3O2S/c1-17-9-4-2-8(3-5-9)6-10-11(16)15-7-13-14-12(15)18-10/h2-7H,1H3/b10-6-

InChI Key

ODIISHAPSHNKIB-POHAHGRESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C=NN=C3S2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C=NN=C3S2

Origin of Product

United States

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